2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced by reacting the thiadiazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Final Compound: The final compound can be obtained by reacting the chlorobenzyl-substituted thiadiazole with 3,5-dimethylaniline and acetic anhydride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities in the molecule.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biology, thiadiazole derivatives have been studied for their potential as antimicrobial, antifungal, and anticancer agents. The compound may exhibit similar biological activities and could be investigated for its potential therapeutic applications.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate
Industry
In industry, the compound may be used as a precursor for the synthesis of materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to the final products.
Mechanism of Action
The mechanism of action of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- 2-((5-(Methylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-((5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide lies in its specific substitution pattern, which may impart distinct biological and chemical properties compared to other similar compounds. The presence of the 4-chlorobenzyl and 3,5-dimethylphenyl groups may enhance its interactions with specific molecular targets, leading to unique biological activities.
Properties
CAS No. |
476484-57-8 |
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Molecular Formula |
C19H18ClN3OS3 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3OS3/c1-12-7-13(2)9-16(8-12)21-17(24)11-26-19-23-22-18(27-19)25-10-14-3-5-15(20)6-4-14/h3-9H,10-11H2,1-2H3,(H,21,24) |
InChI Key |
LUEHPPFTRIZZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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